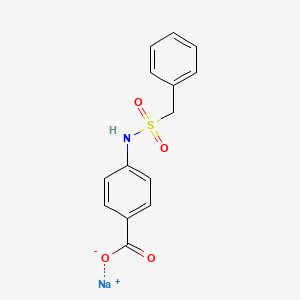
Benzoic acid, p-alpha-toluenesulfonamido-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, p-alpha-toluenesulfonamido-, sodium salt is a chemical compound that combines the properties of benzoic acid and p-toluenesulfonamide. It is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, p-alpha-toluenesulfonamido-, sodium salt typically involves the reaction of benzoic acid with p-toluenesulfonamide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve heating the reactants and using solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is usually purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, p-alpha-toluenesulfonamido-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
Benzoic acid, p-alpha-toluenesulfonamido-, sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, p-alpha-toluenesulfonamido-, sodium salt involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes and proteins, depending on its chemical structure and the biological context. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
p-Toluenesulfonamide: A sulfonamide derivative used in organic synthesis and as a pharmaceutical intermediate.
Sodium benzoate: A sodium salt of benzoic acid commonly used as a preservative.
Uniqueness
Benzoic acid, p-alpha-toluenesulfonamido-, sodium salt is unique due to its combined properties of benzoic acid and p-toluenesulfonamide. This combination allows it to exhibit a broader range of chemical reactivity and biological activity compared to its individual components .
Properties
CAS No. |
64050-44-8 |
|---|---|
Molecular Formula |
C14H12NNaO4S |
Molecular Weight |
313.31 g/mol |
IUPAC Name |
sodium;4-(benzylsulfonylamino)benzoate |
InChI |
InChI=1S/C14H13NO4S.Na/c16-14(17)12-6-8-13(9-7-12)15-20(18,19)10-11-4-2-1-3-5-11;/h1-9,15H,10H2,(H,16,17);/q;+1/p-1 |
InChI Key |
FWXKHHNBKIVAQU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



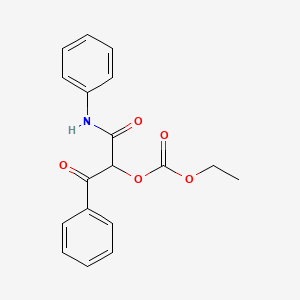

![1,2-Ethanediamine, N-[3-(trimethoxysilyl)propyl]-, monohydrochloride](/img/structure/B14486996.png)

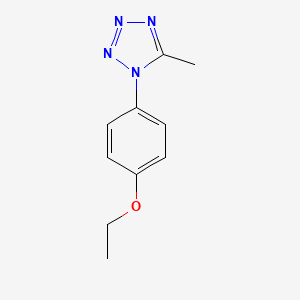


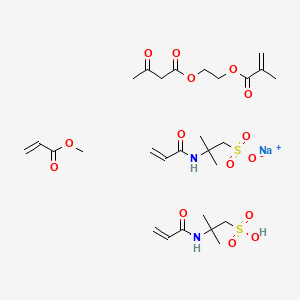
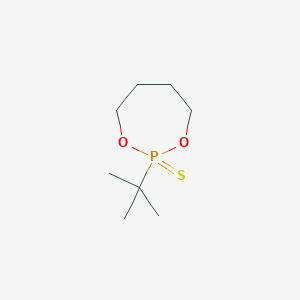
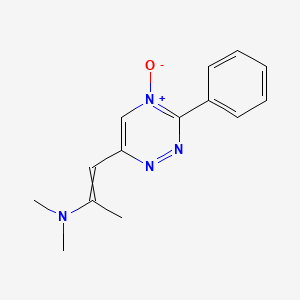

![2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid](/img/structure/B14487054.png)
![2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid](/img/structure/B14487062.png)
